molecular formula C18H19IN2O B2444327 (4-Benzylpiperazin-1-yl)-(4-iodophenyl)methanone CAS No. 352445-27-3

(4-Benzylpiperazin-1-yl)-(4-iodophenyl)methanone

Cat. No. B2444327
CAS RN: 352445-27-3
M. Wt: 406.267
InChI Key: WBGYLBFXKRMKDV-UHFFFAOYSA-N
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Description

“(4-Benzylpiperazin-1-yl)-(4-iodophenyl)methanone” is a synthetic molecule with a unique chemical structure . It is a derivative of piperazine and is used in a variety of scientific research applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .

Scientific Research Applications

Endocannabinoid Hydrolase Inhibition

A study led by Morera et al. (2012) developed a series of compounds, including (4-Benzylpiperazin-1-yl)-(4-iodophenyl)methanone, to test on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Some compounds showed significant inhibitory activity, suggesting potential applications in the modulation of endocannabinoid signaling pathways (Morera et al., 2012).

Central Nervous System Receptor Affinity

Beduerftig et al. (2001) synthesized derivatives of (4-Benzylpiperazin-1-yl)methanones and found promising interactions with central nervous system receptors, particularly σ1-receptors. This points to potential applications in the development of drugs targeting CNS disorders (Beduerftig et al., 2001).

Synthesis and Rearrangement Studies

Chang et al. (2006) conducted a study focusing on the synthesis of several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, utilizing (4-Benzylpiperazin-1-yl)methanones in their processes. This study contributes to the understanding of the chemical behavior and potential applications of these compounds in synthetic chemistry (Chang et al., 2006).

Antimicrobial Activity

Mandala et al. (2013) synthesized a series of (4-Benzylpiperazin-1-yl)methanone derivatives and evaluated their antimicrobial activity. The study revealed significant antibacterial and antifungal activity, indicating potential uses in developing new antimicrobial agents (Mandala et al., 2013).

Antifungal and Acetylcholinesterase Inhibition

Lv et al. (2013) and Saeedi et al. (2019) synthesized derivatives of (4-Benzylpiperazin-1-yl)methanone and found them to have notable antifungal activity and acetylcholinesterase inhibition, respectively. These findings open avenues for the development of antifungal drugs and treatments for neurodegenerative diseases like Alzheimer’s (Lv et al., 2013); (Saeedi et al., 2019).

Neurogenesis and Treatment of Angelman Syndrome

Liu et al. (2019) explored the effects of a compound related to (4-Benzylpiperazin-1-yl)methanone, NSI-189, on synaptic plasticity and cognitive functions. This study suggests potential applications in treating neurological conditions like Angelman Syndrome (Liu et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds involves their potential to stimulate neurogenesis, particularly in the hippocampus, an area of the brain crucial for memory, learning, and emotional regulation .

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGYLBFXKRMKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)-(4-iodophenyl)methanone

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